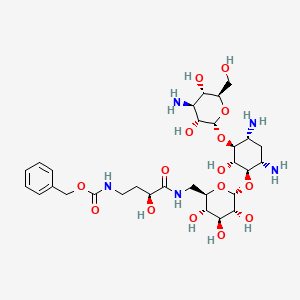
BB-K 6 N-(Benzyloxy) Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-K 6 N-(Benzyloxy) Carbamate is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It is an intermediate compound used in the synthesis of BB-K 6, which is known for its antibacterial properties. The molecular formula of this compound is C30H49N5O15, and it has a molecular weight of 719.73 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
BB-K 6 N-(Benzyloxy) Carbamate is synthesized through a series of chemical reactions starting from Kanamycin AThe reaction conditions typically include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
BB-K 6 N-(Benzyloxy) Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzyloxy carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of other compounds.
Scientific Research Applications
BB-K 6 N-(Benzyloxy) Carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: this compound is investigated for its antibacterial properties and potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of BB-K 6 N-(Benzyloxy) Carbamate involves its interaction with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, disrupting the translation process and preventing the growth and proliferation of bacteria.
Comparison with Similar Compounds
BB-K 6 N-(Benzyloxy) Carbamate is unique compared to other similar compounds due to its specific structural modifications and enhanced antibacterial properties. Similar compounds include:
Kanamycin A: The parent compound from which this compound is derived.
Gentamicin: Another aminoglycoside antibiotic with similar antibacterial activity.
Tobramycin: A related aminoglycoside used to treat bacterial infections.
This compound stands out due to its improved stability and efficacy in inhibiting bacterial growth.
Properties
Molecular Formula |
C30H49N5O15 |
|---|---|
Molecular Weight |
719.7 g/mol |
IUPAC Name |
benzyl N-[(3S)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-13-8-14(32)26(24(43)25(13)49-28-21(40)18(33)19(38)17(10-36)48-28)50-29-23(42)22(41)20(39)16(47-29)9-35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16-,17-,18+,19-,20-,21-,22+,23-,24-,25+,26-,28-,29-/m1/s1 |
InChI Key |
FVBPJXNMMBPLPQ-KEAOHZHISA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)C(CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















